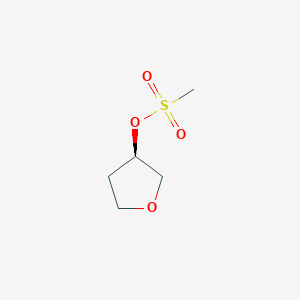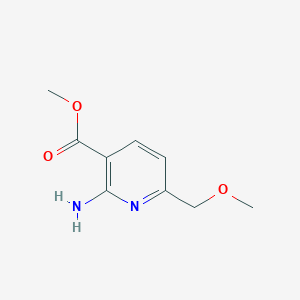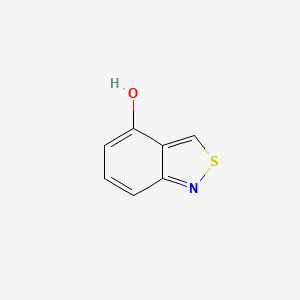
2,1-Benzisothiazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,1-Benzisothiazol-4-ol is an organic compound that belongs to the class of isothiazolinones. It is structurally characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group attached at the fourth position. This compound is known for its antimicrobial properties and is widely used as a preservative in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisothiazol-4-ol typically involves the condensation of 2-aminothiophenol with carbonyl compounds. One common method includes the reaction of 2-aminothiophenol with aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid, to form the desired benzisothiazole derivative .
Industrial Production Methods: Industrial production of this compound often employs a multi-step process starting from readily available raw materials. The process involves halogenation, amidation, and intramolecular cyclization reactions. For example, 2-(chlorosulfanyl)benzoyl chloride can be reacted with ammonia, followed by cyclization to yield the final product .
化学反应分析
Types of Reactions: 2,1-Benzisothiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzisothiazole derivatives .
科学研究应用
2,1-Benzisothiazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and resistance.
Medicine: It is explored for its potential therapeutic effects, including its use as an antimicrobial agent in pharmaceutical formulations.
Industry: It is widely used as a preservative in products such as paints, adhesives, and cleaning agents.
作用机制
The antimicrobial activity of 2,1-Benzisothiazol-4-ol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This results in the inhibition of microbial growth and proliferation .
相似化合物的比较
1,2-Benzisothiazol-3(2H)-one: Another isothiazolinone with similar antimicrobial properties.
1,3-Benzothiazole: A related compound with a thiazole ring fused to a benzene ring, but without the hydroxyl group.
Benzoxazole: A structurally similar compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness: 2,1-Benzisothiazol-4-ol is unique due to the presence of the hydroxyl group at the fourth position, which enhances its reactivity and antimicrobial efficacy compared to other isothiazolinones .
属性
CAS 编号 |
56911-04-7 |
|---|---|
分子式 |
C7H5NOS |
分子量 |
151.19 g/mol |
IUPAC 名称 |
2,1-benzothiazol-4-ol |
InChI |
InChI=1S/C7H5NOS/c9-7-3-1-2-6-5(7)4-10-8-6/h1-4,9H |
InChI 键 |
OKWLMJZMVZIABO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NSC=C2C(=C1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
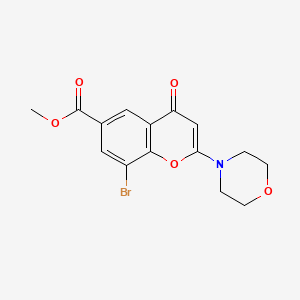

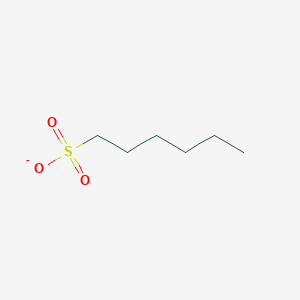
![1,3-Propanediamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-](/img/structure/B8646317.png)
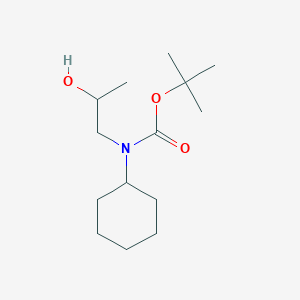
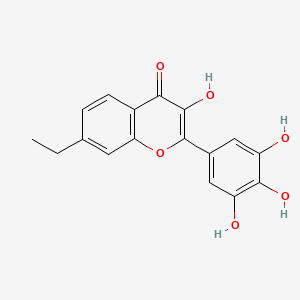
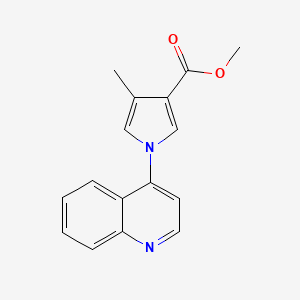
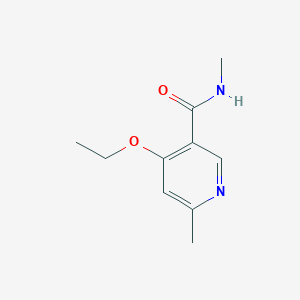
![1-Propanesulfonic acid, 3-[(1,2-dimethylpropyl)amino]-](/img/structure/B8646360.png)
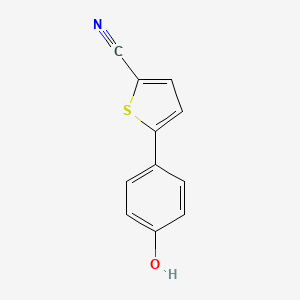
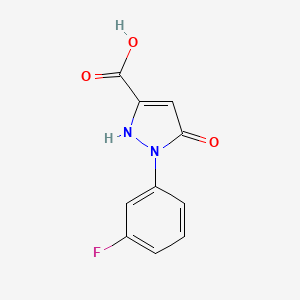
![Methyl [(dimethoxyphosphoryl)methoxy]acetate](/img/structure/B8646390.png)
